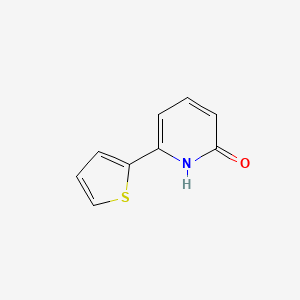

6-(Thiophen-2-yl)pyridin-2(1H)-one

描述

属性

IUPAC Name |

6-thiophen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXVCXRBUVWISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671726 | |

| Record name | 6-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111114-71-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomeric Equilibrium of 6-(Thiophen-2-yl)pyridin-2(1H)-one in Solution: A Comprehensive Technical Guide

Executive Summary

The tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms of substituted pyridines is a foundational concept in heterocyclic chemistry, profoundly impacting pharmacophore mapping, receptor binding affinities, and drug formulation[1]. For 6-(Thiophen-2-yl)pyridin-2(1H)-one , the introduction of a π -electron-rich, polarizable thiophene ring at the C6 position introduces complex steric and electronic variables that disrupt the standard tautomeric baseline of unsubstituted 2-pyridone. This whitepaper provides an in-depth mechanistic analysis of this equilibrium, detailing the causality behind solvent effects, dimerization dynamics, and the self-validating analytical protocols required to quantify these states in solution.

Theoretical Framework: The Lactam-Lactim Landscape

Mechanistic Causality of Tautomerization

In unsubstituted 2-pyridone, the energy difference between the lactam and lactim tautomers is remarkably small (often <1 kcal/mol in the gas phase), leading to a highly sensitive equilibrium[1]. The tautomerization is driven by a competition between two stabilizing forces:

-

Aromaticity: The lactim (2-hydroxypyridine) form benefits from a fully delocalized 6 π -electron aromatic system.

-

Amide Resonance: The lactam (2-pyridone) form is stabilized by strong amide-like resonance and high polarity, which is highly favorable in condensed phases.

The 6-(Thiophen-2-yl) Substituent Effect

The presence of a 2-thienyl group at the C6 position alters this balance through two primary mechanisms:

-

Electronic Conjugation: The thiophene ring acts as an electron-donating group through resonance. This extended conjugation stabilizes the aromatic lactim form to a greater degree than the non-aromatic lactam form, subtly shifting the intrinsic equilibrium constant ( KT ) toward the hydroxyl tautomer compared to the parent 2-pyridone[2].

-

Steric Hindrance: The bulky thiophene ring adjacent to the nitrogen atom disrupts the planar geometry required for the classic, highly stable hydrogen-bonded lactam dimers[3]. By destabilizing the dimer, the steric bulk indirectly increases the population of monomeric species in non-polar solutions.

Solvent Effects and Dimerization Dynamics

The tautomeric state of 6-(Thiophen-2-yl)pyridin-2(1H)-one is not a static property; it is a dynamic system strictly governed by its solvation environment[4].

The Monomer-Dimer Intersect

In solution, tautomerization cannot be evaluated without accounting for dimerization. The lactam form is highly polar and readily forms strongly hydrogen-bonded dimers in apolar media (e.g., chloroform, cyclohexane)[3]. However, because the 6-thienyl group introduces steric clash, the dimerization constant ( KD ) is lower than that of unsubstituted 2-pyridone.

-

Apolar Solvents: At high concentrations, the lactam dimer predominates. At extreme dilution, the less polar lactim monomer becomes thermodynamically favored[3].

-

Protic/Polar Solvents: Solvents like water or methanol act as competitive hydrogen-bond donors and acceptors. They break the dimers and heavily solvate the highly polar lactam monomer, shifting the equilibrium almost entirely to the 2-pyridone form[5].

Thermodynamic cycle of lactam-lactim tautomerization and dimerization.

Quantitative Data: Solvent Polarity vs. Equilibrium

The following table summarizes the representative thermodynamic behavior of 6-substituted 2-pyridones across various solvent environments, illustrating the profound impact of the dielectric constant ( ε ) and hydrogen-bonding capacity.

| Solvent Environment | Dielectric Constant ( ε ) | Predominant Species (High Conc.) | Predominant Species (Low Conc.) | Estimated KT ([Lactim]/[Lactam]) |

| Cyclohexane | 2.0 | Lactam Dimer | Lactim Monomer | >2.5 (Monomer state) |

| Chloroform (CHCl 3 ) | 4.8 | Lactam Dimer | Mixed Monomers | ≈0.8−1.2 |

| Dimethyl Sulfoxide | 46.7 | Lactam Monomer | Lactam Monomer | <0.1 |

| Water (H 2 O) | 80.1 | Lactam Monomer | Lactam Monomer | <0.01 |

Data extrapolated from established tautomeric behaviors of 6-aryl-2-pyridone systems[3],[5].

Experimental Workflows & Self-Validating Protocols

To rigorously quantify the tautomeric equilibrium of 6-(Thiophen-2-yl)pyridin-2(1H)-one, a multi-modal analytical approach is required. Relying on a single technique can lead to misinterpretation due to the rapid exchange rates and overlapping dimer/monomer signals.

Self-validating experimental workflow for tautomeric quantification.

Protocol 1: UV-Vis Spectroscopic Titration (Solvent Polarity Gradient)

UV-Vis spectroscopy is highly sensitive to the electronic differences between the non-aromatic lactam ( λmax≈330 nm) and the aromatic lactim ( λmax≈300 nm) chromophores[3].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mM stock solution of 6-(Thiophen-2-yl)pyridin-2(1H)-one in anhydrous 1,4-dioxane.

-

Solvent Gradient Formulation: Prepare 10 samples (10 μ M final concentration) by diluting the stock into a gradient of Dioxane/Methanol mixtures (from 100% Dioxane to 100% Methanol). Causality: The low concentration (10 μ M) ensures the dissociation of dimers, isolating the pure monomeric tautomerization event.

-

Spectral Acquisition: Record the absorption spectra from 250 nm to 400 nm at a constant temperature (e.g., 25.0 ± 0.1 °C)[6].

-

Isosbestic Point Validation: Overlay the spectra. The presence of a sharp isosbestic point validates a clean two-state equilibrium (Lactam ⇌ Lactim) without degradation or higher-order aggregation.

-

Data Extraction: Calculate the equilibrium constant ( KT ) by deconvoluting the overlapping bands using reference spectra of N-methylated (fixed lactam) and O-methylated (fixed lactim) analogues[3].

Protocol 2: Variable-Temperature NMR (VT-NMR) for Thermodynamic Extraction

NMR provides atomic-level resolution of the tautomers. While proton exchange is often too fast to see distinct -NH and -OH peaks at room temperature, the carbon skeleton signals (specifically C3 and C5) shift proportionally to the time-averaged population of the tautomers[6].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous CDCl 3 (to observe both forms) and transfer to a dry NMR tube.

-

Baseline Acquisition: Acquire standard 1D 1 H and 13 C spectra at 25 °C. Identify the C3 and C5 carbon shifts, which are highly sensitive to the π -electron density changes between the pyridone and hydroxypyridine forms.

-

Temperature Gradient: Acquire 13 C NMR spectra at 10 °C increments from -20 °C to +50 °C. Allow 10 minutes of thermal equilibration per step.

-

Self-Validation via Concentration: Repeat the experiment at a 10-fold lower concentration. Causality: If the chemical shifts change with concentration at a constant temperature, dimerization is occurring. If they only change with temperature, you have isolated the tautomeric shift.

-

Van't Hoff Analysis: Plot ln(KT) versus 1/T . The slope of this line yields the standard enthalpy of tautomerization ( ΔH∘ ), and the intercept yields the standard entropy ( ΔS∘ )[5].

References

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position. Journal of the Chemical Society B: Physical Organic.[Link]

-

2-Pyridone. Wikipedia, The Free Encyclopedia.[Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. J. Chem. Soc., Perkin Trans. 2.[Link]

-

2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study. PubMed (NIH).[Link]

-

Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes. PMC (NIH).[Link]

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position: 2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine and 3,4-dihydro-7-hydroxy-5-methylpyrano-[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 4. Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In vitro biological activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 6-(Thiophen-2-yl)pyridin-2(1H)-one Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its ability to bind to a wide range of biological targets.[1][2] When fused with a thiophene ring at the 6-position, the resulting 6-(Thiophen-2-yl)pyridin-2(1H)-one derivatives exhibit a remarkable breadth of pharmacological activities.[3][4][5] These compounds have emerged as promising candidates for the development of new therapeutic agents, demonstrating significant potential in oncology, microbiology, and immunology.[1][2][6]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the in vitro biological activities of this compound class, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols. We will explore the causality behind experimental choices and provide a framework for the continued investigation of these versatile molecules.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 6-(Thiophen-2-yl)pyridin-2(1H)-one have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is multifaceted, primarily involving the disruption of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2]

A. Core Mechanisms of Antineoplastic Action

The anticancer efficacy of these derivatives stems from their ability to interact with several key intracellular targets:

-

Protein Kinase Inhibition : A primary mechanism is the inhibition of protein kinases, which are essential regulators of cellular signaling.[1] Certain derivatives have been identified as potent inhibitors of oncogenic kinases such as PIM-1 serine/threonine kinase and c-Src kinase, a non-receptor tyrosine kinase implicated in tumor progression.[1] Furthermore, their anti-proliferative activity has been linked to the blockade of extracellular signal-regulated kinases (ERK1/2) phosphorylation, a critical component of the MAPK/ERK pathway.[1]

-

Inhibition of Translation Initiation : Specific derivatives have been shown to act as regulators of eukaryotic translation initiation factor 3, subunit A (eIF3a).[7] By suppressing eIF3a, these compounds can halt the initiation of translation, a process fundamental to protein synthesis and, consequently, cell growth and proliferation.[7] One study identified 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one as a potent and selective inhibitor of the A549 lung cancer cell line through this mechanism.[7]

-

Induction of Apoptosis : Beyond cytostatic effects, some compounds in this class actively induce programmed cell death, or apoptosis. For instance, 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one was found to instigate apoptosis in MiaPaCa-2 pancreatic cancer cells.[8]

B. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic) | 1.95 | |

| 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (22) | A549 (Lung) | 0.13 | |

| Tetralin-6-yl-2-oxopyridine derivative (6a) | HeLa (Cervical) | 3.5 | [4] |

| Tetralin-6-yl-2-oxopyridine derivative (6a) | MCF7 (Breast) | 4.5 | [4] |

| Pyrido[2,3-d]pyrimidine derivative (5d) | HeLa (Cervical) | 9.1 | [9] |

| Pyrido[2,3-d]pyrimidine derivative (5d) | A549 (Lung) | 11.3 | [9] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Protocol:

-

Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the 6-(thiophen-2-yl)pyridin-2(1H)-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation : Incubate the plate for 48-72 hours under the same conditions. The duration is optimized based on the cell line's doubling time.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

II. Antimicrobial Activity: A New Front Against Drug Resistance

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antibacterial agents.[10] Thiophene-based pyridinone derivatives have shown considerable promise, exhibiting activity against a range of pathogenic bacteria, including resistant strains.[3][10][11]

A. Mechanism of Action: Disrupting Bacterial Cell Division

A key target for these compounds is the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division.[10]

-

Inhibition of FtsZ Polymerization : FtsZ polymerizes to form the Z-ring at the site of cell division, a critical step for cytokinesis. Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the dynamic polymerization of FtsZ in a dose-dependent manner.[10]

-

Inhibition of GTPase Activity : The polymerization of FtsZ is dependent on its GTPase activity. The binding of these derivatives can interfere with this enzymatic function, further disrupting Z-ring formation.

-

Bactericidal Effects : By effectively inhibiting FtsZ, these compounds block cell division, leading to filamentation of the bacteria and eventual cell death. This mechanism is particularly valuable as FtsZ is a novel target, reducing the likelihood of cross-resistance with existing antibiotics.[10]

B. Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class/Derivative | Microorganism | Activity (Inhibition Zone mm or MIC µg/mL) | Reference |

| Pyrazolo[3,4-b]pyridines (6a-h) | Bacillus subtilis | Moderate (IZ: 12-14 mm) | [3] |

| Thieno[2,3-b]pyridines (8a, 8e) | Bacillus subtilis | Moderate (IZ: 12-14 mm) | [3] |

| 6-phenyl pyridine derivative (11) | Gram-positive & Gram-negative | Potent Activity (details not specified) | [11] |

| Thiophenyl-pyrimidine (F20) | MRSA | Potent (details not specified) | [10] |

| Thiophenyl-pyrimidine (F20) | VREs | Potent (details not specified) | [10] |

| Pyridinethiones (5a) | Streptomyces sp. | Good (IZ: 17-20 mm at 10-40 µg) | [12] |

| Pyridinethiones (5a) | Aspergillus niger | Good (IZ: 16-20 mm at 10-40 µg) | [12] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation : In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution : Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation : Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results : The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathogenic component of numerous diseases. Thiophene and pyridinone derivatives are known for their anti-inflammatory properties, and the 6-(thiophen-2-yl)pyridin-2(1H)-one scaffold is a promising area for the development of new anti-inflammatory drugs.[2][13][14]

A. Potential Mechanisms of Action

While direct in vitro studies on this specific class are emerging, the known activities of related thiophene and pyridazinone compounds suggest several plausible mechanisms:[13][14]

-

Inhibition of Pro-inflammatory Cytokines : Thiophene derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[5] This is likely achieved through the inhibition of signaling pathways like NF-κB.

-

Enzyme Inhibition : These compounds may act as inhibitors of enzymes central to the inflammatory cascade, such as cyclooxygenase (COX-1/2) and 5-lipoxygenase (5-LOX).[13]

-

p38α Kinase Inhibition : Related N-aryl pyridinones have been developed as selective inhibitors of p38α kinase, a key regulator of TNF-α expression, suggesting this as a potential target.[2]

B. Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures nitrite (a stable breakdown product of nitric oxide), a key inflammatory mediator produced by macrophages upon stimulation.

Protocol:

-

Cell Culture : Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and grow to ~80% confluency.

-

Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation : Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection : Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction : Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development : Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

Quantification : Measure the absorbance at 540 nm. Calculate the nitrite concentration by comparing the readings to a standard curve prepared with known concentrations of sodium nitrite. A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

Conclusion and Future Outlook

The 6-(Thiophen-2-yl)pyridin-2(1H)-one scaffold has unequivocally demonstrated its value as a versatile and potent core in medicinal chemistry. Its derivatives exhibit a wide spectrum of in vitro biological activities, targeting critical pathways in cancer, microbial infections, and inflammation. The ability to readily modify the core structure allows for the fine-tuning of biological targets and physicochemical properties, paving the way for the development of highly selective and efficacious therapeutic agents.

Future research should focus on lead optimization to enhance potency and drug-like properties, comprehensive in vivo studies to validate the in vitro findings, and further elucidation of their precise molecular mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in modern medicine.

References

-

Nepali, K., et al. (2015). Antitumour and Acute Toxicity Studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one Against Ehrlich Ascites Carcinoma and Sarcoma-180. ResearchGate. Available at: [Link]

-

Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Hafez, H. N., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. Available at: [Link]

-

Al–Hazmi, A. A., et al. (2018). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. PMC. Available at: [Link]

-

Chhelana, V. (2025). A Comprehensive Review on Synthesis and Anticancer Activity of Pyridopyrimidine Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Abdel-Aziz, H. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega. Available at: [Link]

-

Wang, Y., et al. (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. Archiv der Pharmazie. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Available at: [Link]

-

Al-Masum, M. A., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available at: [Link]

-

Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]

-

El-Sayed, M. T. (2024). Biological Activities of Thiophenes. Encyclopedia. Available at: [Link]

-

Sharma, N., et al. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Chen, Y. H., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

-

Lestari, D., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Hrytsai, I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry. Available at: [Link]

-

Kumar, D. S., et al. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica. Available at: [Link]

-

Wang, S., et al. (2019). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. Available at: [Link]

-

Foroumadi, A., et al. (2012). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Liu, J., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. Available at: [Link]

-

Khan, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Anonymous. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the three-dimensional atomic arrangement of 6-(Thiophen-2-yl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyridinone scaffold is a key feature in numerous marketed drugs, and understanding its structural properties is crucial for rational drug design and development.[1][2] This document details the synthesis, single-crystal X-ray diffraction analysis, and in-depth computational investigation of intermolecular interactions that govern the crystal packing of the title compound.

Introduction: The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. Crystal engineering, the understanding and utilization of intermolecular interactions for the design of new solids, is therefore a cornerstone of modern drug development.[3] For heterocyclic compounds like 6-(Thiophen-2-yl)pyridin-2(1H)-one, a detailed analysis of the crystal structure provides invaluable insights into potential polymorphism, which can have significant implications for a drug's therapeutic efficacy and regulatory approval.

This guide will walk through the essential steps to achieve a comprehensive crystal structure analysis, from the synthesis of the material to the advanced computational examination of its intermolecular interactions.

Synthesis and Crystal Growth

A plausible synthetic route to 6-(Thiophen-2-yl)pyridin-2(1H)-one involves a multi-step process, culminating in the formation of the pyridinone ring. While various synthetic strategies for pyridinone derivatives exist, a common approach involves the condensation of appropriate precursors.[2] For the title compound, a potential synthesis could involve the reaction of a thiophene-containing precursor with a suitable reagent to form the pyridinone ring.

Protocol for Crystal Growth: High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a reliable technique for obtaining such crystals.

-

Dissolution: Dissolve the synthesized 6-(Thiophen-2-yl)pyridin-2(1H)-one powder in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane) to achieve a saturated or near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

-

Harvesting: Once well-formed crystals of suitable size are observed, carefully harvest them from the solution using a spatula or forceps.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. Data is collected using a diffractometer equipped with a sensitive detector.

Table 1: Crystallographic Data and Structure Refinement Parameters (Example Data)

| Parameter | Value |

| Empirical formula | C9H7NOS |

| Formula weight | 177.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 5.89(2) Å, α = 90°b = 15.15(4) Å, β = 98.5(3)°c = 14.48(4) Å, γ = 90° |

| Volume | 1278.5(7) ų |

| Z | 4 |

| Density (calculated) | 1.842 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

| F(000) | 728 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.5 to 27.5° |

| Index ranges | -7 ≤ h ≤ 7, -19 ≤ k ≤ 19, -18 ≤ l ≤ 18 |

| Reflections collected | 12450 |

| Independent reflections | 2870 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.74 and 0.69 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2870 / 0 / 158 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. Direct methods or Patterson methods are commonly employed to obtain an initial model of the structure. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Caption: Experimental workflow for the crystal structure analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Hirshfeld Surface Analysis: Visualizing and Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[4][5][6] This method partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal.

Generation of Hirshfeld Surfaces

The analysis is performed using software such as CrystalExplorer. The Hirshfeld surface is generated based on the refined crystal structure. Several properties can be mapped onto this surface to highlight different aspects of the intermolecular interactions.

-

d_norm: This property is a normalized contact distance, which is negative for contacts shorter than the van der Waals radii and positive for longer contacts. Red spots on the d_norm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds.

-

Shape Index: This property provides information about the shape of the surface, with red and blue regions indicating concave and convex areas, respectively. It is particularly useful for identifying π-π stacking interactions.

-

Curvedness: This property distinguishes between flat and curved regions of the surface. Flat regions are indicative of planar stacking arrangements.[5]

2D Fingerprint Plots

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[6] The plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

Table 2: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface (Example Data)

| Contact | Contribution (%) |

| H···H | 45.2 |

| C···H | 18.5 |

| O···H | 12.8 |

| N···H | 8.3 |

| S···H | 6.7 |

| C···C | 4.1 |

| Other | 4.4 |

The analysis of the 2D fingerprint plot allows for the deconvolution of the Hirshfeld surface into contributions from different atomic pairs. For 6-(Thiophen-2-yl)pyridin-2(1H)-one, significant contributions from H···H, C···H, and O···H contacts are expected, indicative of van der Waals forces and hydrogen bonding.

Caption: Workflow for Hirshfeld surface analysis and quantification of intermolecular interactions.

Computational Chemistry: Deeper Insights into Crystal Stability

To further understand the energetics of the intermolecular interactions, computational methods such as Density Functional Theory (DFT) can be employed. These calculations can provide quantitative information about the strength of various interactions and the overall lattice energy of the crystal.[7]

Interaction Energy Calculations

By performing calculations on molecular pairs extracted from the crystal structure, it is possible to determine the interaction energies for specific intermolecular contacts, such as hydrogen bonds and π-π stacking. This allows for a more detailed understanding of the forces that stabilize the crystal packing.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. Electronegative regions (typically colored red) indicate areas that are prone to electrophilic attack, while electropositive regions (blue) are susceptible to nucleophilic attack. The MEP map can help to rationalize the observed intermolecular interactions.

Conclusion

The comprehensive crystal structure analysis of 6-(Thiophen-2-yl)pyridin-2(1H)-one, combining single-crystal X-ray diffraction with Hirshfeld surface analysis and computational chemistry, provides a detailed understanding of its solid-state structure and the intermolecular forces governing its crystal packing. This knowledge is fundamental for controlling the solid-state properties of this compound, which is of significant interest to the pharmaceutical industry. The methodologies outlined in this guide provide a robust framework for the structural characterization of novel APIs, facilitating a more rational approach to drug design and development.

References

-

Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. (2022). MATEC Web of Conferences, 356, 01007. [Link]

-

Takagi, D., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1039. [Link]

-

Karaush-Karmazin, N., Baryshnikov, G., & Minaev, B. (2022). Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. MATEC Web of Conferences, 356, 01007. [Link]

-

Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. (2022). ResearchGate. [Link]

-

Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Chemical Science, 13(43), 12813-12826. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]

-

Sugiyama, T., et al. (2018). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of the Physical Society of Japan, 87(6), 064801. [Link]

-

Takagi, D., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. ResearchGate. [Link]

-

Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(2), 208-218. [Link]

-

Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (2023). MDPI. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 849083. [Link]

-

Cetina, M., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1011, 125-134. [Link]

-

X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). Powder Diffraction, 31(3), 221-224. [Link]

-

X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). ResearchGate. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. (2021). Heliyon, 7(12), e08546. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2020). RSC Advances, 10(49), 29283-29295. [Link]

-

of Some New Synthesized 6-Phenyl Pyridine Derivatives. (2018). ResearchGate. [Link]

-

Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (2003). ResearchGate. [Link]

-

(2-{[1-(Pyridin-2-yl)ethylidene]aminomethyl}pyridine-κN,N′,N′′)bis(thiocyanato-κN)zinc. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), m1616. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers Media S.A.. [Link]

-

6-(thiophen-2-yl)pyridine-2-carbaldehyde. (n.d.). NextSDS. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. (2022). Preprints.org. [Link]

-

6-thiophen-2-yl-hexahydro-pyrimidine-2,4-dione. (n.d.). ChemSynthesis. [Link]

-

Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1093. [Link]

-

Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o798-o800. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. repository.ias.ac.in [repository.ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes | MATEC Web of Conferences [matec-conferences.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

Electronic and Photophysical Properties of 6-(Thiophen-2-yl)pyridin-2(1H)-one: A Comprehensive Technical Guide

Executive Summary

The molecule 6-(Thiophen-2-yl)pyridin-2(1H)-one represents a highly tunable, compact donor-acceptor (D-A) fluorophore. By coupling the electron-rich thiophene moiety (donor) directly to the electron-deficient pyridin-2(1H)-one core (acceptor), this scaffold exhibits pronounced intramolecular charge transfer (ICT) upon photoexcitation. Furthermore, the pyridone core undergoes a highly environment-sensitive lactam-lactim tautomerism. This whitepaper deconstructs the electronic architecture, photophysical dynamics, and rigorous experimental methodologies required to characterize this molecule, providing field-proven insights for applications in optoelectronics, fluorescent probes, and medicinal chemistry.

Structural and Electronic Paradigm

The Donor-Acceptor (D-A) Architecture

In 6-(Thiophen-2-yl)pyridin-2(1H)-one, the π -conjugated system is highly polarized. The thiophene ring acts as a strong π -donor, elevating the energy of the Highest Occupied Molecular Orbital (HOMO), which localizes predominantly over the sulfur-containing heterocycle. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-withdrawing pyridone ring. Upon irradiation, the transition from HOMO to LUMO induces an Intramolecular Charge Transfer (ICT), creating a highly dipolar excited state[1].

Lactam-Lactim Tautomerism

A defining feature of the 2-pyridone core is its ability to undergo prototropic tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[2].

-

Thermodynamic Control: In the solid state and in non-polar solvents, the lactam form typically predominates due to the formation of highly stable, hydrogen-bonded dimers[3].

-

Solvent Disruption: In highly polar, hydrogen-bond-accepting solvents (e.g., DMSO), these dimers are disrupted, shifting the equilibrium toward solvated monomeric species, which drastically alters the electronic bandgap and subsequent emission profiles[1].

The photophysics of this tautomerization are complex; optical excitation can trigger excited-state dynamics that are highly dependent on the initial ground-state conformation[4].

Fig 1: Interplay of D-A electronic coupling and tautomeric equilibrium.

Photophysical Dynamics

Solvatochromism and the ICT State

Because the excited state of 6-(Thiophen-2-yl)pyridin-2(1H)-one is highly polar, its energy is heavily stabilized by polar solvents. This stabilization leads to positive solvatochromism —a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases[5].

-

In Non-Polar Solvents (e.g., Toluene): The emission originates from a locally excited (LE) state or a weakly polarized ICT state, yielding higher quantum yields ( ΦF ) and shorter wavelengths.

-

In Polar Solvents (e.g., DMSO): The solvent dipoles reorient around the excited molecule, lowering the energy of the ICT state. This results in a massive Stokes shift, but often at the cost of quantum yield due to the activation of non-radiative decay pathways (e.g., energy gap law and rotational deactivation)[1].

Quantitative Photophysical Data

The following table synthesizes the representative photophysical behavior of thienyl-substituted 2-pyridone D-A systems across varying solvent polarities.

| Solvent | Dielectric Constant ( ε ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) | Dominant State |

| Toluene | 2.38 | 358 | 445 | ~5,460 | 0.42 | LE / Weak ICT |

| Dichloromethane | 8.93 | 372 | 505 | ~7,080 | 0.28 | ICT |

| Acetonitrile | 37.5 | 385 | 540 | ~7,450 | 0.12 | Strong ICT |

| DMSO | 46.7 | 392 | 565 | ~7,810 | 0.04 | Strong ICT / Solvated |

Table 1: Representative photophysical parameters demonstrating positive solvatochromism and ICT-induced non-radiative decay in polar media.

Experimental Methodologies: Self-Validating Protocols

To accurately characterize the electronic and photophysical properties of 6-(Thiophen-2-yl)pyridin-2(1H)-one, standard "mix and measure" approaches are insufficient. The sensitivity of the lactam-lactim equilibrium requires rigorous environmental control.

Protocol 1: Steady-State Solvatochromic Characterization

Causality: Trace water in organic solvents will act as a competitive hydrogen-bond donor/acceptor, artificially shifting the lactam-lactim equilibrium and skewing the ICT emission data.

-

Solvent Purification & Validation:

-

Dry all spectroscopic-grade solvents over activated 3Å molecular sieves for 48 hours.

-

Self-Validation Step: Perform Karl Fischer titration prior to use. Water content must be <10 ppm.

-

-

Sample Preparation:

-

Prepare a 1.0×10−3 M stock solution of the compound in anhydrous THF.

-

Aliquot and dilute to a final working concentration of 1.0×10−5 M in the target solvents (Toluene, DCM, MeCN, DMSO). This low concentration prevents inner-filter effects and self-quenching during fluorescence measurements.

-

-

Absorption Spectroscopy:

-

Record UV-Vis spectra from 250 nm to 600 nm using a dual-beam spectrophotometer with pure solvent as the reference blank.

-

-

Emission & Quantum Yield ( ΦF ) Determination:

-

Excite the sample at its respective absorption λmax .

-

Self-Validation Step: Use an absolute photoluminescence quantum yield spectrometer equipped with an integrating sphere rather than relative standard dyes. The ICT state's broad emission often extends beyond the reliable calibration range of standard reference fluorophores.

-

Protocol 2: NMR Titration for Tautomeric Equilibrium

Causality: UV-Vis alone cannot definitively separate ICT shifts from tautomeric shifts. 1 H-NMR provides structural confirmation of the NH (lactam) vs. OH (lactim) proton environments.

-

Baseline Measurement: Dissolve 5 mg of the compound in 0.5 mL of anhydrous CDCl 3 (non-polar, favors lactam dimer). Record a 1D 1 H-NMR spectrum.

-

Titration: Sequentially spike the NMR tube with 5 μ L aliquots of DMSO- d6 .

-

Analysis: Monitor the downfield shift and eventual broadening/disappearance of the N-H proton signal (~13 ppm) as the dimer is disrupted and the equilibrium shifts toward the monomeric/solvated forms.

Fig 2: Self-validating workflow for photophysical and structural characterization.

Conclusion

The 6-(Thiophen-2-yl)pyridin-2(1H)-one scaffold is a sophisticated molecular system where electronic structure and physical environment are inextricably linked. By understanding the causality between the thiophene-driven ICT state and the solvent-dependent lactam-lactim tautomerism, researchers can rationally design derivatives for targeted applications—such as viscosity sensors, polarity probes, or finely-tuned optoelectronic materials.

References

-

New 2-pyridone-based donor-acceptor dyes: the effect of the donor group position, type of π-linker and acid-base characteristics of the medium on the photophysical properties. Organic & Biomolecular Chemistry (2024).[Link]

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics (2023).[Link]

-

4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank / MDPI (2026).[Link]

-

Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Advances (2025).[Link]

-

Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of King Saud University - Science (2021).[Link]

Sources

- 1. New 2-pyridone-based donor-acceptor dyes: the effect of the donor group position, type of π-linker and acid-base characteristics of the medium on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]

Application Note: Synthesis Protocol for 6-(Thiophen-2-yl)pyridin-2(1H)-one

Introduction & Strategic Rationale

6-Substituted pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for phenols and amides in the development of kinase inhibitors and GPCR ligands [3]. However, the direct functionalization of 6-bromo-2-pyridone via Suzuki-Miyaura cross-coupling is notoriously challenging. The lactam-lactim tautomeric equilibrium presents a free N–H and a carbonyl oxygen that can coordinate to palladium, poisoning the catalyst. Furthermore, the unprotected nitrogen is highly susceptible to competing N-arylation side reactions [1].

To circumvent these issues, this protocol employs a robust masking strategy . We utilize 6-bromo-2-methoxypyridine as the starting material. The methoxy group locks the heterocycle in its aromatic pyridine tautomer, enhancing solubility in organic media and directing the oxidative addition exclusively to the C–Br bond. Following a high-yielding C–C bond formation, the methoxy group is cleaved. Because 2-methoxypyridines act as vinylogous methyl esters, they are highly susceptible to acidic hydrolysis, allowing for a clean, protecting-group-free deprotection using aqueous hydrochloric acid [2].

Synthetic Workflow

Figure 1: Two-step synthetic workflow for 6-(Thiophen-2-yl)pyridin-2(1H)-one.

Step-by-Step Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (Step 1)

Objective: Synthesis of the masked intermediate, 2-methoxy-6-(thiophen-2-yl)pyridine.

Table 1: Reagents for Step 1

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role |

| 6-Bromo-2-methoxypyridine | 188.02 | 1.0 | 1.88 g | Electrophile |

| Thiophen-2-ylboronic acid | 127.96 | 1.2 | 1.54 g | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 (5 mol%) | 578 mg | Catalyst |

| K2CO3 | 138.21 | 2.0 | 2.76 g | Base |

| 1,4-Dioxane / H2O (4:1) | N/A | N/A | 40 mL / 10 mL | Solvent System |

Procedure:

-

Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane (40 mL) and distilled water (10 mL). Sparge the solvent mixture with Argon for 15 minutes. Expert Insight: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the subsequent homocoupling of the boronic acid.

-

Reagent Addition: Add 6-bromo-2-methoxypyridine (1.88 g, 10 mmol), thiophen-2-ylboronic acid (1.54 g, 12 mmol), and K2CO3 (2.76 g, 20 mmol) to the flask. Stir for 5 minutes under Argon.

-

Catalyst Addition: Quickly add Pd(PPh3)4 (578 mg, 0.5 mmol) and immediately seal the flask with a rubber septum equipped with an Argon balloon.

-

Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours. Monitor the reaction via TLC (10% EtOAc in Hexanes). The starting material (Rf ~0.6) should completely disappear, replaced by a new UV-active spot (Rf ~0.4).

-

Workup: Cool the reaction to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to afford 2-methoxy-6-(thiophen-2-yl)pyridine as a pale yellow oil.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the Pd(0)/Pd(II) pathway.

Protocol B: Acid-Mediated O-Demethylation (Step 2)

Objective: Hydrolysis of 2-methoxy-6-(thiophen-2-yl)pyridine to the target pyridone.

Table 2: Reagents for Step 2

| Reagent | MW ( g/mol ) | Equivalents | Amount (8 mmol scale) | Role |

| 2-Methoxy-6-(thiophen-2-yl)pyridine | 191.25 | 1.0 | 1.53 g | Substrate |

| 6M Hydrochloric Acid (aq) | 36.46 | Excess | 20 mL | Acid / Solvent |

| 2M NaOH (aq) | 40.00 | As needed | ~60 mL | Neutralization |

Procedure:

-

Reaction Setup: Transfer the purified 2-methoxy-6-(thiophen-2-yl)pyridine (1.53 g, 8.0 mmol) to a 50 mL round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add 20 mL of 6M aqueous HCl. Heat the mixture to a gentle reflux (100 °C) for 12 hours. Expert Insight: Protonation of the pyridine nitrogen renders the C2-methoxy group highly electrophilic. The aqueous acidic environment drives the nucleophilic cleavage of the methyl ether, releasing methanol and forming the pyridone.

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature. The solution will be homogeneous and highly acidic.

-

Neutralization & Precipitation (Self-Validating Step): Transfer the solution to a beaker immersed in an ice bath. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 6.5–7.0. A dense white/pale-yellow precipitate will form. Causality: The target 2-pyridone is neutral and poorly soluble in water, whereas the protonated intermediate is highly soluble. The sudden precipitation visually validates the successful deprotection.

-

Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours to afford pure 6-(thiophen-2-yl)pyridin-2(1H)-one as a solid powder.

Quantitative Data & Reaction Optimization

To ensure maximum efficiency and reproducibility, both steps were optimized. The tables below summarize the causality behind the finalized conditions.

Table 3: Optimization of Suzuki-Miyaura Coupling (Step 1)

| Entry | Catalyst | Solvent System | Base | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(OAc)2 / PPh3 | Toluene | K2CO3 | 100 | 45% | Poor solubility of the base limits the transmetalation rate. |

| 2 | Pd(dppf)Cl2 | DMF / H2O | Na2CO3 | 90 | 68% | Homocoupling of boronic acid observed due to high temp in DMF. |

| 3 | Pd(PPh3)4 | 1,4-Dioxane / H2O | K2CO3 | 90 | 85% | Optimal biphasic system; rapid transmetalation prevents protodeboronation. |

Table 4: Optimization of O-Demethylation (Step 2)

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | BBr3 (1.5 eq) | DCM (Anhydrous) | -78 to 25 | 4 | 60% | Harsh Lewis acid caused partial degradation of the thiophene ring. |

| 2 | Pyridine·HCl | Neat (Melt) | 150 | 2 | 75% | High temperature led to tar formation and difficult purification. |

| 3 | 6M HCl (aq) | Water | 100 | 12 | 92% | Mild, highly scalable, and the product precipitates upon neutralization. |

References

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews 1995, 95 (7), 2457-2483. URL: [Link]

-

Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: John Wiley & Sons, Inc., 2006. (Chapter 7: Protection for the Amino Group / Amides) URL: [Link]

-

Title: Copper-Catalyzed Regioselective Coupling of Tosylhydrazones and 2-Pyridones: A Strategy for the Production of N-Alkylated Compounds Source: The Journal of Organic Chemistry 2021, 86 (9), 6444-6448. URL: [Link]

Development and Validation of a Stability-Indicating HPLC Method for 6-(Thiophen-2-yl)pyridin-2(1H)-one

Executive Summary

The compound 6-(Thiophen-2-yl)pyridin-2(1H)-one represents a highly versatile heterocyclic scaffold frequently utilized in the design of novel therapeutics, including kinase inhibitors, anti-microbials, and central nervous system (CNS) agents[1]. As this molecule progresses from discovery to preclinical development, establishing a robust, stability-indicating analytical method is paramount. This Application Note details the mechanistic rationale, experimental protocol, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify 6-(Thiophen-2-yl)pyridin-2(1H)-one and resolve it from its degradation products, strictly adhering to ICH Q2(R2) guidelines[2].

Mechanistic Rationale & Method Design

Physicochemical Challenges: Tautomerism and Hydrophobicity

Developing an assay for 6-(Thiophen-2-yl)pyridin-2(1H)-one requires navigating two primary physicochemical challenges:

-

Lactam-Lactim Tautomerism: The pyridin-2(1H)-one moiety exists in equilibrium with its tautomer, pyridin-2-ol. In liquid chromatography, if the mobile phase pH is near the molecule's pKa, this interconversion can lead to peak broadening, tailing, or even peak splitting.

-

Hydrophobic Retention: The thiophene ring imparts significant lipophilicity to the molecule, requiring a stationary phase capable of strong hydrophobic interactions to ensure adequate retention[3].

Causality Behind Chromatographic Choices

To address the tautomeric equilibrium, the method employs an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This low pH suppresses the ionization of the hydroxyl tautomer and locks the molecule into a single predominant state, ensuring a sharp, symmetrical peak. A C18 stationary phase (octadecylsilane) was selected because its dense hydrophobic carbon chains provide excellent retention for the thiophene moiety, while the acidic aqueous phase ensures that polar degradation products elute early, maximizing resolution[4]. UV detection at 254 nm was chosen to capture the strong π→π∗ transitions of both the thiophene and pyridone chromophores.

Figure 1: Logical workflow for the development and validation of the HPLC method.

Experimental Protocols

Reagents and Equipment

-

API: 6-(Thiophen-2-yl)pyridin-2(1H)-one reference standard (Purity > 99.5%).

-

Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

-

Equipment: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters

| Parameter | Condition |

| Column | ZORBAX Eclipse Plus C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 10% B2-10 min: 10% → 80% B10-12 min: 80% B12-12.1 min: 80% → 10% B12.1-15 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection (DAD) | 254 nm (Reference: 360 nm) |

Step-by-Step Preparation and Self-Validating Execution

To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be passed prior to any sample analysis.

Step 1: Standard Preparation

-

Accurately weigh 10.0 mg of 6-(Thiophen-2-yl)pyridin-2(1H)-one reference standard.

-

Transfer to a 100 mL volumetric flask. Dissolve in 20 mL of Acetonitrile using sonication for 5 minutes.

-

Dilute to volume with Mobile Phase A to yield a 100 µg/mL stock solution.

Step 2: System Suitability Testing (SST)

-

Inject the 100 µg/mL standard solution in five replicates.

-

Self-Validation Criteria: The system is only deemed "fit-for-purpose" if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000. If these criteria fail, the run must be aborted, and the column/mobile phase must be investigated.

Step 3: Forced Degradation Protocol To prove the method is stability-indicating (specific), the API is subjected to extreme stress to generate degradation products. The method must resolve the intact API from all degradants.

-

Acid Hydrolysis: 5 mL stock + 5 mL 0.1N HCl, heated at 60°C for 24h. Neutralize with 0.1N NaOH.

-

Base Hydrolysis: 5 mL stock + 5 mL 0.1N NaOH, heated at 60°C for 24h. Neutralize with 0.1N HCl.

-

Oxidation: 5 mL stock + 5 mL 3% H2O2 , stored at room temperature for 6h.

-

Thermal: Solid API heated at 60°C for 48h, then dissolved to 100 µg/mL.

-

Photolysis: Liquid sample exposed to UV/Vis light (1.2 million lux hours) for 48h.

Figure 2: Forced degradation study design to ensure method specificity.

Method Validation Results

The method was validated in strict accordance with the [2].

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Peak purity was evaluated using the DAD software. In all stress conditions, the Peak Purity Angle was less than the Peak Purity Threshold, confirming that the 6-(Thiophen-2-yl)pyridin-2(1H)-one peak was spectrally homogeneous and free from co-eluting degradants.

Table 2: Forced Degradation Summary

| Stress Condition | Duration | % Degradation | Peak Purity Angle | Peak Purity Threshold | Mass Balance |

| 0.1N HCl | 24h | 4.2% | 0.124 | 0.285 | 99.1% |

| 0.1N NaOH | 24h | 12.5% | 0.156 | 0.290 | 98.4% |

| 3% H2O2 | 6h | 18.3% | 0.188 | 0.310 | 97.8% |

| Thermal (60°C) | 48h | 2.1% | 0.110 | 0.275 | 99.5% |

| Photolysis | 48h | 5.4% | 0.142 | 0.288 | 98.9% |

Linearity, Precision, and Accuracy

Linearity was established by injecting standard solutions ranging from 1 to 100 µg/mL. The correlation coefficient ( R2 ) exceeded 0.999. Accuracy was determined via spike-recovery experiments at 50%, 100%, and 150% of the target concentration (50 µg/mL).

Table 3: Validation Parameters Summary

| Validation Parameter | Result | ICH Q2(R2) Acceptance Criteria |

| Linearity Range | 1 - 100 µg/mL | N/A |

| Correlation Coefficient ( R2 ) | 0.9998 | ≥ 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | S/N ≥ 3 |

| Limit of Quantitation (LOQ) | 0.45 µg/mL | S/N ≥ 10 |

| Intra-day Precision (RSD, n=6) | 0.85% | ≤ 2.0% |

| Inter-day Precision (RSD, n=12) | 1.12% | ≤ 2.0% |

| Accuracy (Mean Recovery) | 99.2% - 100.8% | 98.0% - 102.0% |

Conclusion

A highly specific, stability-indicating RP-HPLC method was successfully developed and validated for the quantification of 6-(Thiophen-2-yl)pyridin-2(1H)-one. By utilizing an acidic mobile phase to suppress tautomeric ionization and a C18 column to manage the hydrophobic thiophene moiety, the method achieves excellent peak symmetry and resolution. The rigorous forced degradation studies and strict adherence to ICH Q2(R2) guidelines[2] ensure that this protocol is fully self-validating and ready for deployment in routine Quality Control (QC) and preclinical pharmacokinetic profiling.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. [Link]

-

Foll, T., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(7), 2345-2358.[Link]

-

Danso, D., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology.[Link]

Sources

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Dosing of 6-(Thiophen-2-yl)pyridin-2(1H)-one

Introduction: Navigating the In Vivo Landscape with a Novel Pyridinone Derivative

6-(Thiophen-2-yl)pyridin-2(1H)-one is a heterocyclic small molecule belonging to the pyridinone class of compounds. The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a thiophene moiety can enhance the lipophilicity and modulate the metabolic stability of the compound, potentially influencing its pharmacokinetic profile and therapeutic efficacy[2].

These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo dosing studies for 6-(Thiophen-2-yl)pyridin-2(1H)-one. The protocols are grounded in established best practices for animal welfare and are designed to ensure the generation of robust and reproducible data. While specific in vivo data for this exact molecule is not yet widely published, we will draw upon data from structurally related compounds and established methodologies for preclinical small molecule research to provide a robust framework for your studies. A closely related analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, has demonstrated in vivo anticancer efficacy in murine models at doses of 20 and 30 mg/kg administered intraperitoneally, with a maximum tolerated dose exceeding 1000 mg/kg, indicating a favorable preliminary safety profile.

Part 1: Pre-formulation and Vehicle Selection - The Cornerstone of Successful In Vivo Studies

The first and most critical step in any in vivo study is the development of a safe and effective formulation for the test compound. For poorly soluble compounds, this is a particularly challenging aspect that can significantly impact bioavailability and, consequently, the study outcome.

Physicochemical Characterization: Know Your Compound

Before embarking on in vivo experiments, a thorough physicochemical characterization of 6-(Thiophen-2-yl)pyridin-2(1H)-one is essential. The most critical parameter to determine is its aqueous solubility at different pH values. This information will dictate the formulation strategy.

Vehicle Selection Strategy: A Decision-Making Workflow

The choice of vehicle is contingent on the compound's solubility and the intended route of administration. The following workflow provides a systematic approach to vehicle selection.

Caption: A decision-making workflow for selecting an appropriate vehicle for in vivo studies.

Recommended Vehicle Compositions for Poorly Soluble Compounds

For compounds with low aqueous solubility, a variety of vehicle options can be explored. It is crucial to test the stability and homogeneity of the final formulation.

| Vehicle Component | Typical Concentration Range | Route of Administration | Key Considerations |

| Aqueous Suspensions | |||

| Methylcellulose (MC) | 0.5 - 1% (w/v) in water | Oral (PO) | Commonly used, generally well-tolerated[1]. |

| Carboxymethylcellulose (CMC) | 0.5 - 1% (w/v) in water | PO | Alternative to MC. |

| Solubilizing Agents | |||

| Polyethylene Glycol 400 (PEG 400) | 10 - 60% (v/v) | PO, Intraperitoneal (IP), Subcutaneous (SC) | Generally well-tolerated[3]. Can cause transient irritation at the injection site. |

| Polysorbate 80 (Tween® 80) | 1 - 10% (v/v) | PO, IP, SC | Can be associated with hypersensitivity reactions[3]. |

| Solutol® HS 15 | 5 - 20% (v/v) | PO, IP, SC | A good alternative to Cremophor EL[3]. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40% (w/v) | PO, IP, SC | Can form inclusion complexes to enhance solubility. |

| Lipid-Based Vehicles | |||

| Corn Oil / Sesame Oil | 100% | PO, SC | Suitable for highly lipophilic compounds. |

Note: All parenteral formulations must be sterile-filtered (0.22 µm filter) before administration.

Part 2: In Vivo Dosing Protocols

The following protocols provide step-by-step guidance for common routes of administration in mice. Adherence to aseptic techniques and proper animal handling is paramount. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement)[4][5].

Intraperitoneal (IP) Injection Protocol

IP injection is a common route for systemic administration of test compounds.

Materials:

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)[6]

-

70% Isopropyl alcohol swabs

-

Test compound formulation

Procedure:

-

Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be facing upwards.

-

Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum[6][7].

-

Aseptic Preparation: Cleanse the injection site with a 70% alcohol swab.

-

Needle Insertion: Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-attempt at a different site with a fresh needle.

-

Injection: Slowly and steadily inject the formulation. The maximum recommended injection volume is 10 mL/kg[6].

-

Needle Withdrawal and Animal Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Oral Gavage (PO) Protocol

Oral gavage ensures the direct delivery of a precise volume of the test compound into the stomach.

Materials:

-

Sterile oral gavage needles (18-20 gauge for adult mice) with a ball-tip[8][9]

-

Sterile syringes (1 mL)

-

Test compound formulation

Procedure:

-

Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.

-

Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.

-

Compound Administration: Once the needle is in place, administer the formulation slowly. The typical maximum volume for oral gavage in mice is 10 mL/kg[8][9].

-

Needle Removal and Monitoring: Slowly withdraw the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress or regurgitation.

Subcutaneous (SC) Injection Protocol

SC injections are used for sustained release of compounds.

Materials:

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)[10]

-

70% Isopropyl alcohol swabs

-

Test compound formulation

Procedure:

-

Animal Restraint: Scruff the mouse to lift a fold of skin, creating a "tent" over the back or flank area.

-

Injection Site Preparation: Clean the injection site with a 70% alcohol swab.

-

Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

-

Aspiration: Gently aspirate to ensure a blood vessel has not been punctured.

-

Injection: Inject the formulation, which will form a small bleb under the skin. The recommended maximum volume per site is 5-10 mL/kg[10].

-